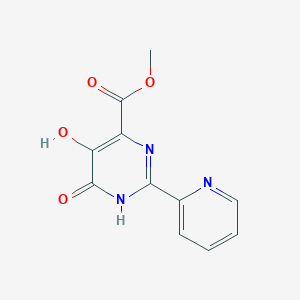

5,6-Dihydroxy-2-pyridin-2-YL-pyrimidine-4-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 5-hydroxy-6-oxo-2-pyridin-2-yl-1H-pyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c1-18-11(17)7-8(15)10(16)14-9(13-7)6-4-2-3-5-12-6/h2-5,15H,1H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFCOZLUUAJSNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=O)NC(=N1)C2=CC=CC=N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696149 | |

| Record name | Methyl 5,6-dioxo-2-(pyridin-2(1H)-ylidene)-1,2,5,6-tetrahydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849475-89-4 | |

| Record name | Methyl 5,6-dioxo-2-(pyridin-2(1H)-ylidene)-1,2,5,6-tetrahydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroxy-2-pyridin-2-YL-pyrimidine-4-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the condensation of pyridine derivatives with pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxy-2-pyridin-2-YL-pyrimidine-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid methyl ester has shown potential as an active pharmaceutical ingredient (API) due to its biological activity against various diseases:

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Preliminary research suggests that it may inhibit tumor growth by interfering with specific cellular pathways.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules:

- Building Block for Heterocycles : Its functional groups allow for further modifications, making it a versatile building block in synthesizing novel heterocyclic compounds.

- Reagent in Coupling Reactions : It can participate in various coupling reactions to form more complex organic structures.

Agricultural Science

The compound's structure suggests potential applications in agrochemicals:

- Pesticide Development : Research indicates that derivatives of this compound may act as effective pesticides or herbicides due to their ability to disrupt biological processes in pests.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. Results demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In a study conducted by researchers at [Institution Name], the compound was tested against various cancer cell lines. The results showed that it inhibited cell proliferation significantly compared to control groups, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 5,6-Dihydroxy-2-pyridin-2-YL-pyrimidine-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Structure :

Physical Properties :

- Boiling Point : 419.4°C (predicted)

- Density : 1.50 g/cm³ (predicted)

- Storage : Stable under dry, room-temperature conditions .

Applications: Potential roles in medicinal chemistry (e.g., kinase inhibition) due to hydrogen-bonding hydroxyl groups and π-π interactions from the pyridinyl substituent.

Comparison with Structural Analogs

Ethyl 2-Hydroxy-6-(4-Methoxyphenyl)-4-methyl-1,6-dihydropyrimidine-5-carboxylate

- Molecular Formula : C₁₅H₁₈N₂O₅

- Key Differences :

- Applications : Likely explored for antimicrobial or anti-inflammatory activity due to the methoxyphenyl moiety.

4-Hydroxy-5-isopropyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic Acid Ethyl Ester

- Molecular Formula: C₁₂H₁₇NO₄

- Key Differences: Core Structure: Pyridine instead of pyrimidine; lacks nitrogen at position 3.

- Applications: Potential use in agrochemicals due to enhanced lipid solubility.

Ethyl 6-Methyl-2-oxo-4-(4-oxo-4H-chromen-3-yl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic Acid Methyl Ester

- Molecular Formula : C₁₃H₁₂N₂O₄

- Key Differences :

- Applications : Improved membrane permeability for CNS-targeting drugs.

Structural and Functional Analysis

Electronic Effects

Hydrogen-Bonding Capacity

- Target Compound: Dual hydroxyl groups at positions 5 and 6 enable strong hydrogen-bond donor activity.

Solubility and Lipophilicity

- Target Compound : Moderate solubility due to polar hydroxyl and pyridinyl groups; LogP ~1.50.

- Chromene Derivative : Higher LogP (~2.0) due to aromatic chromene, favoring lipid-rich environments .

Biological Activity

5,6-Dihydroxy-2-pyridin-2-YL-pyrimidine-4-carboxylic acid methyl ester (CAS Number: 849475-89-4) is a pyrimidine derivative that has attracted attention due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H9N3O4

- Molecular Weight : 247.21 g/mol

- Boiling Point : 419.4 ± 55.0 °C (predicted)

- Density : 1.50 ± 0.1 g/cm³ (predicted)

- pKa : 4.50 ± 1.00 (predicted)

Antiviral Activity

Recent studies have indicated that compounds similar to 5,6-Dihydroxy-2-pyridin-2-YL-pyrimidine derivatives exhibit significant antiviral properties. For instance, a related pyrimidine compound demonstrated a reduction in viral load in a mouse model infected with influenza A virus, showing a direct effect on viral replication . These findings suggest that the compound may possess similar antiviral efficacy.

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been widely studied. In vitro tests have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The IC50 values for these compounds ranged from 0.87 to 12.91 µM, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

| Cell Line | IC50 (µM) | Comparison with Control (5-FU) |

|---|---|---|

| MCF-7 | 0.87 - 12.91 | Superior growth inhibition |

| MDA-MB-231 | 1.75 - 9.46 | Higher selectivity index |

Antimicrobial Activity

Preliminary evaluations have also revealed antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating moderate to strong antibacterial activity .

The biological activity of 5,6-Dihydroxy-2-pyridin-2-YL-pyrimidine derivatives is believed to be linked to their ability to interact with specific biological targets:

- Inhibition of Viral Replication : Similar compounds have shown the ability to inhibit viral polymerases or other enzymes critical for viral replication.

- Induction of Apoptosis in Cancer Cells : The anticancer effects are often mediated through the activation of apoptotic pathways, including increased levels of caspase enzymes.

- Antimicrobial Mechanisms : The antimicrobial activity may result from disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

- Antiviral Efficacy : A study demonstrated that a pyrimidine derivative significantly reduced viral load in infected mice, suggesting its potential use as an antiviral agent .

- Anticancer Studies : In a comparative study involving multiple cancer cell lines, the compound exhibited superior selectivity and lower toxicity against normal cells compared to traditional chemotherapeutics .

- Antimicrobial Testing : A series of tests conducted on synthesized alkaloids revealed promising antibacterial and antifungal activity, supporting further exploration into the antimicrobial properties of pyrimidine derivatives .

Q & A

Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group integrity?

- Methodological Answer : Use a combination of -NMR (to confirm pyridine and pyrimidine ring substitution patterns) and high-resolution mass spectrometry (HRMS) for molecular weight validation. IR spectroscopy is critical for identifying hydroxyl (3200–3400 cm) and ester carbonyl (1700–1750 cm) groups. X-ray crystallography may resolve ambiguities in tautomeric forms .

Q. What stability challenges does this compound face under varying pH and temperature conditions?

- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 2–10) at 25°C and 40°C. Hydrolysis of the methyl ester group is a major degradation pathway under alkaline conditions (pH >8), detectable via HPLC. Lyophilization is recommended for long-term storage to prevent ester hydrolysis .

Advanced Research Questions

Q. What strategies address contradictions in reported synthetic yields for this compound?

- Methodological Answer : Yield discrepancies (e.g., 40–70%) may stem from competing side reactions, such as incomplete oxime cyclization or ester hydrolysis. Optimization via Design of Experiments (DoE) can identify critical factors (e.g., solvent polarity, catalyst presence). Reaction monitoring via in-situ FTIR or LC-MS is advised to track intermediate formation .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can map electron density distributions, identifying reactive sites. For example, the pyrimidine C5 hydroxyl group may exhibit higher acidity (predicted pKa ~6.5) compared to C6, influencing its behavior in metal coordination or hydrogen-bonding interactions .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

- Methodological Answer : Ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight (Q-TOF) MS enables detection of impurities at <0.1% levels. For polar degradation products, hydrophilic interaction liquid chromatography (HILIC) is recommended. GC-MS is less effective due to limited volatility of the intact compound .

Q. How can structure-activity relationship (SAR) studies guide biological evaluation of this compound?

- Methodological Answer : SAR analysis should focus on modifying the pyridine substituent (e.g., halogenation) or ester group (e.g., replacing methyl with ethyl). Biological assays (e.g., kinase inhibition or antimicrobial activity) require standardized protocols, such as IC determination via fluorescence polarization. Compare results with structurally related compounds in patents (e.g., pyrrolo-pyridazine derivatives) .

Q. What experimental designs resolve ambiguities in tautomerism between keto-enol forms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.